5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H15BrN2O3S and a molar mass of 335.22 g/mol . It is a derivative of pyridine sulfonamide, characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a hydroxycyclohexyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Scientific Research Applications
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide include other pyridine sulfonamides and brominated pyridine derivatives. Compared to these compounds, this compound is unique due to the presence of the hydroxycyclohexyl group, which may confer distinct chemical and biological properties. Some similar compounds include:
- 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
- 3-Pyridinesulfonamide, 5-bromo-N-(3-hydroxycyclohexyl)- .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWBXJOTQEQOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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